1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]propan-1-one
Beschreibung
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]propan-1-one is a complex organic compound that belongs to the class of isoquinolines and piperidines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It is often studied for its interactions with various biological targets and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-19-5-4-8-23(25-19)18-26-14-11-20(12-15-26)9-10-24(28)27-16-13-21-6-2-3-7-22(21)17-27/h2-8,20H,9-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKBVJWEUXGPTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCC(CC2)CCC(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]propan-1-one typically involves multiple steps, including the formation of the isoquinoline and piperidine rings, followed by their coupling. Common synthetic routes may include:
-
Formation of Isoquinoline Ring:
- Starting from a benzylamine derivative, cyclization can be achieved using reagents like polyphosphoric acid or phosphorus oxychloride.
- The resulting isoquinoline intermediate is then reduced to form the 3,4-dihydroisoquinoline.
-
Formation of Piperidine Ring:
- The piperidine ring can be synthesized from a pyridine derivative through hydrogenation or other reduction methods.
-
Coupling of Isoquinoline and Piperidine:
- The final step involves coupling the 3,4-dihydroisoquinoline with the piperidine derivative using a suitable linker, such as a propanone group, under conditions like catalytic hydrogenation or using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]propan-1-one can undergo various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
-
Reduction:
- Reduction of the compound can be achieved using hydrogenation or metal hydrides like sodium borohydride, leading to the formation of alcohols or amines.
-
Substitution:
- Nucleophilic substitution reactions can occur at the piperidine or isoquinoline rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, mild oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, nucleophiles like amines or thiols.
Major Products:
- Oxidation products: Ketones, carboxylic acids.
- Reduction products: Alcohols, amines.
- Substitution products: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]propan-1-one has various scientific research applications, including:
-
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under different conditions.
-
Biology:
- Investigated for its interactions with biological macromolecules like proteins and nucleic acids.
- Used in studies related to enzyme inhibition and receptor binding.
-
Medicine:
- Potential therapeutic applications in treating neurological disorders, inflammation, and cancer.
- Studied for its pharmacokinetics and pharmacodynamics.
-
Industry:
- Used in the development of new materials and chemical processes.
- Potential applications in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects through:
-
Enzyme Inhibition:
- Binding to the active site of enzymes, leading to inhibition of their activity.
- Example: Inhibition of monoamine oxidase, which is involved in the breakdown of neurotransmitters.
-
Receptor Binding:
- Interaction with receptors on the cell surface or within cells, modulating their activity.
- Example: Binding to G-protein coupled receptors, affecting signal transduction pathways.
-
Ion Channel Modulation:
- Affecting the function of ion channels, altering ion flow across cell membranes.
- Example: Modulation of calcium or potassium channels, influencing cellular excitability.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]propan-1-one can be compared with other similar compounds, such as:
-
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]propan-1-one:
- Similar structure but lacks the methyl group on the pyridine ring.
- May have different pharmacological properties and reactivity.
-
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[1-(quinolin-2-ylmethyl)piperidin-4-yl]propan-1-one:
- Contains a quinoline ring instead of a pyridine ring.
- May exhibit different binding affinities and biological activities.
-
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[1-(benzyl)piperidin-4-yl]propan-1-one:
- Benzyl group instead of the pyridine ring.
- Different chemical reactivity and potential applications.
The uniqueness of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]propan-1-one lies in its specific structural features, such as the presence of both isoquinoline and piperidine rings, and the methyl group on the pyridine ring, which may contribute to its distinct pharmacological and chemical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
